molecular formula C4H2BrClS B1270748 3-Bromo-2-chlorothiophene CAS No. 40032-73-3

3-Bromo-2-chlorothiophene

Cat. No. B1270748
CAS RN: 40032-73-3
M. Wt: 197.48 g/mol
InChI Key: KSHOQKKCPJELBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-chlorothiophene and related compounds often involves bromocyclization processes. An efficient method reported involves the bromocyclization of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, leading to the formation of polyhalogenated benzothiophenes. This process allows for further functionalizations at the chlorine atoms, providing access to a library of 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).

Scientific Research Applications

Synthesis of Fluorothiophenes

3-Bromo-2-chlorothiophene has been utilized in the synthesis of various thiophene derivatives. A study described the conversion of 2-bromo-3-chlorothiophene into 2-cyano-3-chlorothiophene, which, after further reactions, yielded 3-fluorothiophene. This process demonstrated the potential of 3-Bromo-2-chlorothiophene in synthesizing fluorothiophenes, which have applications in organic electronics and materials science (Kassmi, Fache, & Lemaire, 1994).

Electropolymerisation

The compound 2-bromo-3-chlorothiophene has been reported to undergo electropolymerisation, a process relevant in the formation of conducting polymers. This application is crucial in the development of electronic materials and devices (Kassmi, Fache, & Lemaire, 1994).

Electrochemical Reduction

Studies have explored the electrochemical reduction of 3-bromo-2-chlorothiophene, leading to insights into its behavior in electrochemical contexts. This research has implications for the development of electrochemical sensors and other devices (Mubarak & Peters, 1996).

Halogen Dance in Electrochemistry

Research on 3-bromo-2-chlorothiophene in electrochemical settings revealed a phenomenon known as the 'halogen dance'. This reaction behavior is significant in synthetic chemistry, particularly in the manipulation of halogenated compounds (Walker, Martin, Mubarak, & Peters, 2018).

Photodissociation Dynamics

The photodissociation dynamics of halogenated thiophenes, including derivatives of 3-bromo-2-chlorothiophene, have been studied. This research is important for understanding the behavior of these compounds under light exposure, relevant to photochemical applications (Kawade et al., 2012).

Friedel-Crafts Type Reactions

3-Bromo-2-chlorothiophene has been used in Friedel-Crafts type reactions, a method for forming carbon-carbon bonds. This type of chemistry is fundamental in the synthesis of complex organic compounds and materials (Sone, Yokoyama, Okuyama, & Sato, 1986).

Polymer Synthesis

The synthesis and functionalization of 3-bromo-2-chlorothiophene derivatives have been researched for the development of novel polymers. These polymers have potential applications in materials science and engineering (Zhao, Alami, & Provot, 2017).

Electronic Structure Studies

Studies have investigated the electronic structure and substituent effects in derivatives of 3-bromo-2-chlorothiophene. Understanding the electronic properties of these compounds is crucial for their application in electronic materials and devices (Tong, Ma, Ge, Wang, & Wang, 2010).

Thermodynamic Studies

Research on 2-chlorothiophene, related to 3-bromo-2-chlorothiophene, involved measuring its heat capacities and evaluating its standard thermodynamic functions. These studies are important for understanding the physical properties of these compounds (Fujimori & Oguni, 1993).

Optical Properties in Poly(thiophene)s

The postfunctionalization of poly(3-hexylthiophene) derivatives, including 3-bromo-2-chlorothiophene, allows for the study of the effects of functional groups on the optical properties of poly(thiophene)s. This has implications in the development of optoelectronic materials (Li, Vamvounis, & Holdcroft, 2002).

Safety And Hazards

3-Bromo-2-chlorothiophene may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this chemical .

properties

IUPAC Name

3-bromo-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHOQKKCPJELBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369160
Record name 3-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorothiophene

CAS RN

40032-73-3
Record name 3-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Gronowitz, K Pettersson - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
2‐Bromo‐3‐iodo‐ and 3‐bromo‐2‐chlorothiophene react with magnesium in the presence of 1,2‐dibrornoethane to give 2‐halo‐3‐thiophene magnesium halide which opens a useful …
Number of citations: 17 onlinelibrary.wiley.com
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… Fractional distillation gave a 65 % yield of pure 3-bromo2-chlorothiophene. This is certainly the best method for the preparation of this compound, which has been used as starting …
Number of citations: 21 actachemscand.org
BA Walker, ET Martin, MS Mubarak… - Journal of Electroanalytical …, 2018 - Elsevier
… -5-chlorothiophene (1), 3-bromo-2-chlorothiophene (2), and 2,5… along with traces of 3-bromo-2-chlorothiophene and 4-bromo-2… Bulk electrolysis of 3-bromo-2-chlorothiophene produces …
Number of citations: 3 www.sciencedirect.com
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1996 - ACS Publications
… slightly shorter than that of 3-bromo-2-chlorothiophene; believing that this … 3-bromo-2-chlorothiophene and for suspected 4-bromo-2-chlorothiophene. (a) For 3-bromo-2-chlorothiophene…
Number of citations: 23 pubs.acs.org
MI Morja, PM Chauhan, KH Chikhalia - ChemistrySelect, 2021 - Wiley Online Library
… the applicability of the substitued 3-bromo-2-chlorothiophene for an array of diversified hybrid … on both the 2- (methylamino)nicotinaldehydes and 3-bromo-2-chlorothiophene scaffolds. …
S GRONOWITZ, B HOLM - ACTA CHEMICA SCANDINAVICA …, 1976 - actachemscand.org
… a The first three results were obtained with 3bromo-2-chlorothiophene and the following three with 2-ohloro-3-iodothiophene. * The sensitivity factor of methyl 2-chloro-5-…
Number of citations: 27 actachemscand.org
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
… -chlorothiophene (2c) from 2,4-dibromothiophene according to the literature procedure by the action of LDA followed by the treatment with C 2 Cl 6 , 5 while 3-bromo-2-chlorothiophene (…
Number of citations: 4 link.springer.com
C Kubota, M Kashimoto, R Yamashita… - Bulletin of the …, 2022 - journal.csj.jp
… Chlorothiophene 2a bearing a cyclic siloxane moiety was prepared from commercially available 3-bromo-2-chlorothiophene. Polythiophene bearing cyclic siloxane with C4 alkylene …
Number of citations: 2 www.journal.csj.jp
Y Yamashita, A Yoshino, K Takahashi… - Magnetic resonance in …, 1986 - Wiley Online Library
… In order to establish which bromine in 15 (4- or 5-Br) transferred to the new position, the protonation of 3-bromo-2-chlorothiophene was studied (Scheme 5). This compound, 19a, …
C Christophersen, M Begtrup, S Ebdrup… - The Journal of …, 2003 - ACS Publications
… 3-Bromo-2-chlorothiophene can be prepared according to: Gronowitz, S.; Holm, B. Acta … 3-Bromo-2-chlorothiophene can be prepared according to: Gronowitz, S.; Holm, B. Acta Chem. …
Number of citations: 70 pubs.acs.org

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